Tau Peptide (304-318)
Description
Properties
Molecular Formula |
C75H126N18O22 |
|---|---|
Molecular Weight |
1631.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C75H126N18O22/c1-13-42(12)61(92-63(102)46(26-27-54(79)97)82-70(109)57(38(4)5)88-68(107)51(35-94)80-55(98)34-78)73(112)90-59(40(8)9)72(111)85-49(32-43-22-24-44(96)25-23-43)65(104)83-47(20-15-17-29-77)74(113)93-30-18-21-53(93)69(108)89-58(39(6)7)71(110)86-50(33-56(99)100)66(105)84-48(31-37(2)3)64(103)87-52(36-95)67(106)81-45(19-14-16-28-76)62(101)91-60(41(10)11)75(114)115/h22-25,37-42,45-53,57-61,94-96H,13-21,26-36,76-78H2,1-12H3,(H2,79,97)(H,80,98)(H,81,106)(H,82,109)(H,83,104)(H,84,105)(H,85,111)(H,86,110)(H,87,103)(H,88,107)(H,89,108)(H,90,112)(H,91,101)(H,92,102)(H,99,100)(H,114,115)/t42-,45-,46-,47-,48-,49-,50-,51-,52-,53-,57-,58-,59-,60-,61-/m0/s1 |
InChI Key |
JIGIOYJFRYYBRN-IIXDWICFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CN |
Origin of Product |
United States |
Molecular Structure and Conformation of Tau Peptide 304 318
Primary Amino Acid Sequence and Positional Context within Full-Length Tau Protein
The tau protein is comprised of several domains, including an N-terminal projection domain, a proline-rich region, and a microtubule-binding region (MTBR). pharmaceutical-networking.com The longest isoform of human tau protein in the central nervous system consists of 441 amino acids. plos.org The MTBR is characterized by the presence of three or four imperfect repeat domains (R1-R4), which are crucial for its function in microtubule binding and are also the core components of the paired helical filaments (PHFs) found in neurofibrillary tangles. plos.orgresearchgate.net
The peptide fragment (304-318) is situated within the third repeat (R3) of the microtubule-binding region. csic.es The specific amino acid sequence of this 15-residue peptide is PGGGVQIVYKPVADL . This sequence is part of a larger segment that is essential for both the physiological function of tau in microtubule stabilization and its pathological aggregation.
Table 1: Amino Acid Sequence of Tau Peptide (304-318)
| Position | Amino Acid (3-Letter Code) | Amino Acid (1-Letter Code) |
| 304 | Pro | P |
| 305 | Gly | G |
| 306 | Gly | G |
| 307 | Gly | G |
| 308 | Val | V |
| 309 | Gln | Q |
| 310 | Ile | I |
| 311 | Val | V |
| 312 | Tyr | Y |
| 313 | Lys | K |
| 314 | Pro | P |
| 315 | Val | V |
| 316 | Ala | A |
| 317 | Asp | D |
| 318 | Leu | L |
Role of Key Peptide Motifs (e.g., PHF6: VQIVYK) in Conformational Dynamics
Within the Tau peptide (304-318), the hexapeptide motif VQIVYK (residues 306-311), also known as PHF6, plays a paramount role in the conformational dynamics and aggregation propensity of the tau protein. pnas.orgnih.gov This motif is considered a primary nucleating sequence for the formation of the cross-β structures that characterize amyloid fibrils. pnas.orgnih.gov
The PHF6 motif, even as an isolated peptide, can self-assemble into ordered β-sheet-containing fibrils. pnas.org Its presence is essential for fibril formation, and it is found at the core of all known pathological tau fibril structures. pnas.org The VQIVYK sequence facilitates the formation of a zipper-like arrangement stabilized by hydrophobic interactions, which is a key feature of amyloid aggregation. nih.gov Studies have shown that the PHF6 motif has a strong tendency to form ordered dimers with a parallel arrangement, which is believed to be a critical early step in the aggregation process. nih.gov In contrast, another hexapeptide motif, PHF6* (VQIINK), located in the R2 repeat, shows a lesser propensity for aggregation. nih.govacs.org This highlights the dominant role of the PHF6 motif in initiating and driving tau aggregation. nih.gov
Structural Characterization Methodologies
The flexible and dynamic nature of Tau peptide (304-318) necessitates the use of advanced structural biology techniques to elucidate its conformational landscape.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a powerful tool for studying the structure and dynamics of intrinsically disordered proteins like tau and its fragments at atomic resolution in a near-physiological solution state. uni-goettingen.de NMR studies have been instrumental in identifying the regions of the tau protein that are directly involved in microtubule binding. For instance, two-dimensional 1H-15N HSQC NMR experiments on a tau fragment (residues 208-324) in the presence of microtubules showed significant signal broadening for residues 300-317, indicating their direct involvement in the interaction. pnas.orgpnas.org This broadening is a result of the slow molecular tumbling of the large tau-microtubule complex. pnas.orgpnas.org
Furthermore, saturation transfer difference (STD) NMR experiments have been used to probe the binding of tau peptides to unpolymerized tubulin, providing insights into the specific residues that form the binding epitope. uni-goettingen.depnas.org These studies have helped to map the binding sites and understand the competition between tau and other molecules for microtubule binding. pnas.orgpnas.org
Cryo-Electron Microscopy (Cryo-EM) Insights
Cryo-electron microscopy (Cryo-EM) has revolutionized the field of structural biology by enabling the determination of high-resolution structures of large and complex biological assemblies, including tau filaments extracted from the brains of individuals with neurodegenerative diseases. researchgate.netnih.govnih.gov
Cryo-EM studies have revealed that the core of paired helical filaments (PHFs) and straight filaments (SFs) from Alzheimer's disease brains is composed of a C-shaped protofilament. nih.govnih.gov Importantly, these structures consistently show that the PHF6 motif (VQIVYK) is an integral part of this core, forming a cross-β structure. pnas.orgresearchgate.net The high resolution afforded by cryo-EM has allowed for the precise mapping of the amino acid residues that constitute the filament core, confirming the central role of the region encompassing residues 304-318 in the architecture of pathological tau aggregates. researchgate.netnih.gov
Intrinsically Disordered Nature and Conformational Landscape Analysis
The full-length tau protein is classified as an intrinsically disordered protein (IDP), meaning it lacks a stable, well-defined three-dimensional structure under physiological conditions. sav.sknih.govnih.gov Instead, it exists as a dynamic ensemble of different conformations. nih.gov This intrinsic disorder is crucial for its function, allowing it to bind to multiple partners and adopt different conformations depending on the cellular context. nih.gov
Aggregation Mechanisms of Tau Peptide 304 318
Nucleation-Dependent Polymerization and Fibril Formation Kinetics
The aggregation of tau peptide (304-318) follows a nucleation-dependent polymerization mechanism. nih.govsemanticscholar.org This process is characterized by a lag phase, during which initial "nuclei" or seeds are formed, followed by a rapid elongation phase where these nuclei template the conversion of soluble monomers into larger fibrillar structures. core.ac.uk The kinetics of this process can be monitored in vitro using techniques like Thioflavin T (ThT) fluorescence, which detects the formation of β-sheet-rich amyloid fibrils. core.ac.ukbiorxiv.org
Role of the PHF6 (VQIVYK) Motif in Beta-Sheet Formation and Assembly
The hexapeptide 306VQIVYK311 (PHF6) within the 304-318 sequence is a primary driver of tau aggregation. researchgate.netnih.govnih.gov This motif has a high propensity to adopt a β-sheet conformation, a key structural feature of amyloid fibrils. nih.gov The PHF6 sequence can self-assemble into fibrils on its own and is considered a major nucleating sequence for the aggregation of the full-length tau protein. nih.govnih.govmdpi.com
The structure of the PHF6 motif facilitates a "steric zipper" arrangement where the side chains of the amino acids interdigitate, stabilizing the β-sheet structure. nih.gov This parallel, in-register stacking of the peptides is crucial for the formation of the core of the amyloid fibril. nih.govfrontiersin.org The flanking residues around the PHF6 motif can modulate its aggregation propensity, with some sequences shielding the motif and inhibiting spontaneous aggregation. nih.gov
Factors Influencing Aggregation Dynamics
Several factors can influence the kinetics and thermodynamics of tau peptide (304-318) aggregation.
Ionic interactions play a significant role in the self-assembly of the tau peptide. csic.esresearchgate.net The peptide contains charged residues, and the electrostatic environment, including pH and ionic strength, can affect aggregation. whiterose.ac.uknih.gov Polyanions, such as heparin, are often used in vitro to induce tau aggregation by neutralizing the positive charges on the tau peptide and promoting a conformation that is more prone to aggregation. nih.govnih.gov These interactions can screen charges and concentrate the peptide, thereby facilitating protein-protein interactions and subsequent assembly. biorxiv.org
Mutations within and around the PHF6 motif can significantly alter the aggregation propensity of the tau peptide. nih.govbiorxiv.org For example, the P301L mutation, which is associated with frontotemporal dementia, destabilizes a local hairpin structure that normally shields the 306VQIVYK311 motif, thereby promoting spontaneous aggregation. nih.gov Other mutations in this region also consistently induce aggregation by exposing the amyloidogenic sequence. nih.gov Conversely, introducing proline residues into the hexapeptide region can prevent aggregation by disrupting the formation of β-sheets. nih.gov
| Mutation | Effect on Aggregation | Reference |
| P301L | Promotes spontaneous aggregation | nih.gov |
| P301S | Promotes spontaneous aggregation | nih.gov |
| Proline substitutions in 306VQIVYK311 | Prevent aggregation | nih.gov |
| R5L | Affects nucleation and elongation | researchgate.net |
Mechanisms of Secondary Nucleation and Templated Misfolding
Once initial fibrils are formed, they can accelerate the aggregation process through secondary nucleation. nih.govresearchgate.net This occurs when monomers nucleate on the surface of existing fibrils, creating new aggregates. nih.gov This autocatalytic process is a dominant mechanism for the proliferation of tau aggregates. nih.govresearchgate.net
Furthermore, misfolded tau can act as a template, inducing the misfolding of native tau proteins in a prion-like manner. frontiersin.orgnih.gov This templated misfolding is a key aspect of the propagation of tau pathology throughout the brain. nih.gov Small, soluble oligomeric forms of tau are believed to be the primary "seeds" that initiate this process. frontiersin.orgnih.gov
Polymorphism of Amyloid Conformers Formed by Tau Peptide (304-318)
Amyloid fibrils formed from the tau peptide (304-318), and the full-length tau protein, can exhibit structural polymorphism. biorxiv.orgbiorxiv.org This means they can adopt different stable, self-propagating conformations, often referred to as "strains." researchgate.netbiorxiv.org These different polymorphs can be influenced by factors such as the specific tau isoform, post-translational modifications, and the cellular environment. whiterose.ac.ukbiorxiv.org
Cryo-electron microscopy studies have revealed that different tauopathies are associated with distinct tau filament folds. biorxiv.orgresearchgate.net Even short peptides, like a C-terminal fragment of tau, can form multiple polymorphic conformations in isolation that resemble those found in disease-associated protofilaments. biorxiv.org This suggests that the intrinsic conformational preferences of specific tau sequences contribute to the observed diversity of amyloid structures in disease. biorxiv.orgresearchgate.net
Post Translational Modifications and Their Impact on Tau Peptide 304 318
Phosphorylation
Phosphorylation, the addition of a phosphate (B84403) group to an amino acid, is a primary regulatory mechanism for tau function. wikipedia.org Aberrant phosphorylation patterns are a hallmark of tauopathies. nih.govpharmaceutical-networking.com
The tau peptide (304-318) region contains or is near several critical phosphorylation sites. One of the most studied sites within this domain is Serine 305 (S305) . nih.govnih.govgenscript.com Other significant phosphorylation sites in the broader microtubule-binding region that can influence the behavior of this peptide include Serine 262, Threonine 231, and Serine 235. pharmaceutical-networking.com Additionally, Tyrosine 310 has been identified as a key residue whose phosphorylation can regulate tau's properties. youtube.com
The phosphorylation state of the tau peptide (304-318) region has a complex and site-specific impact on its aggregation and conformation.
Notably, phosphorylation at Serine 305 (S305) has been shown to have an inhibitory effect on tau aggregation. nih.govnih.govgenscript.com Studies using a phosphomimetic mutant (S305E), which mimics the negative charge of a phosphate group, demonstrated a significant reduction in both tau seeding and aggregation in cell models. nih.govgenscript.com Consistent with this, an antibody specific to phosphorylated S305 did not detect this modification in the pathological tau inclusions found in Alzheimer's disease brains, suggesting that phosphorylation at this particular site may be a protective mechanism against aggregation. nih.govnih.govgenscript.com
Conversely, hyperphosphorylation at other sites is generally associated with the detachment of tau from microtubules and the formation of insoluble aggregates. wikipedia.orgnih.gov However, some research suggests that while phosphorylation can trigger tau detachment, it may not directly promote the growth of tangles but rather protect against it. youtube.comyoutube.com Phosphorylation at Tyrosine 310 has also been shown to inhibit the fibrillization of tau by inducing local structural changes that reduce the propensity to form the β-sheet conformation necessary for tangle formation. youtube.com
| Phosphorylation Site | Effect on Aggregation | Key Findings |
|---|---|---|
| Serine 305 (S305) | Inhibitory | A phosphomimetic at S305 significantly inhibited both tau seeding and aggregation. nih.govgenscript.com This modification was not detected in pathological tau inclusions in Alzheimer's disease. nih.gov |
| Tyrosine 310 (Y310) | Inhibitory | Phosphorylation at Y310 was sufficient to attenuate the fibrillization of the microtubule-binding domain. youtube.com |
The phosphorylation state of tau is dynamically regulated by the activity of various protein kinases and phosphatases. Several kinases have been reported to phosphorylate Serine 305 in vitro. nih.gov Proline-directed protein kinases such as Cdk5, GSK3β, and ERK are known to target Ser/Thr-Pro sequences in tau. frontiersin.org Cyclin-dependent kinase 5 (Cdk5), in particular, is implicated in both physiological and pathological phosphorylation of tau. frontiersin.org
The dephosphorylation of tau is carried out by protein phosphatases such as PP1, PP2A, PP2B, and PP2C. wikipedia.org Reduced activity of these phosphatases has been observed in the brains of Alzheimer's patients, contributing to the hyperphosphorylated state of tau. wikipedia.org
Acetylation
Acetylation, the addition of an acetyl group, typically at lysine (B10760008) residues, is another crucial PTM that modulates tau's function and aggregation. nih.gov
Within the microtubule-binding region that encompasses the 304-318 peptide, several lysine residues are subject to acetylation. Mass spectrometry has identified specific lysine residues as major sites of tau acetylation. nih.govbsb-muenchen.de While Lysine 280 (K280) is a prominent site, Lysine 311 (K311) and Lysine 321 (K321) are also key acetylation sites within this functional domain. nih.govacs.orgnih.gov
Acetylation of tau has been demonstrated to impair its ability to bind to and stabilize microtubules, which can promote its pathological aggregation. nih.gov Specifically, acetylation at K280 has been shown to increase the aggregation of tau. acs.org
However, the effect of acetylation can be site-specific. For instance, acetylation at K321 has been found to impede tau filament assembly. acs.orgnih.gov This suggests that acetylation at different sites can have opposing effects on tau aggregation, with some sites being protective. acs.org The interplay between acetylation and phosphorylation is also a critical area of research. For example, acetylation of Lys-321 can inhibit phosphorylation at the nearby Ser-324, a modification that is detrimental to tau's function. nih.gov
Increased acetylation of microtubules themselves, through the inhibition of enzymes like histone deacetylase 6 (HDAC6), has been shown to rescue microtubule defects caused by tau overexpression. nih.gov This suggests a complex interplay between the modification of tau itself and the modification of its binding partners.
| Acetylation Site | Effect on Aggregation | Effect on Microtubule Binding | Key Findings |
|---|---|---|---|
| Lysine 280 (K280) | Promotes | Impaired | Identified as a major site of acetylation associated with insoluble tau aggregates. nih.govbsb-muenchen.de Promotes aggregation by increasing β-sheet formation. acs.org |
| Lysine 321 (K321) | Inhibits | - | Acetylation at K321 significantly impedes tau filament assembly. acs.orgnih.gov This may represent a natural protective mechanism. acs.org |
Other Relevant Post-Translational Modifications and their Potential Implications
Beyond phosphorylation and acetylation, the Tau protein, including the region encompassing peptide (304-318), is subject to a variety of other post-translational modifications (PTMs). nih.govnih.gov These modifications can significantly alter Tau's structure, its propensity for aggregation, and its normal biological functions. nih.govmdpi.com Many of these PTMs target lysine (K), serine (S), threonine (T), and tyrosine (Y) residues, several of which are present in the 304-318 sequence (VQIVYKPVDLSKVTSK).
Ubiquitination: This process involves the attachment of ubiquitin, a small regulatory protein, to lysine residues. researchgate.net It is a crucial mechanism for tagging proteins for degradation by the proteasome or lysosome-autophagy systems. frontiersin.org Tau isolated from the brains of Alzheimer's disease (AD) patients has been found to be monoubiquitinated at several sites, including Lysine-311 (K311) and Lysine-317 (K317), both of which are within the 304-318 peptide sequence. frontiersin.org Polyubiquitination has also been identified at K311. frontiersin.org The ubiquitination of Tau is often associated with its aggregation into paired helical filaments (PHFs) and is considered a hallmark of tauopathies. nih.govfrontiersin.org However, it remains a subject of investigation whether ubiquitination is a cause of aggregation or a cellular response attempting to clear the toxic protein aggregates. frontiersin.orgnih.gov The E3 ubiquitin ligase CHIP (carboxyl terminus of Hsp70 interacting protein) plays a key role in Tau ubiquitination, particularly within the microtubule-binding domain where the 304-318 region resides. d-nb.info
SUMOylation: Similar to ubiquitination, SUMOylation involves the covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein to target lysines. researchgate.net While specific SUMOylation sites within the 304-318 fragment are not definitively identified in all studies, K340 has been noted as a major acceptor site, which is in proximity to this region. aginganddisease.orgnih.gov SUMOylation appears to have a different fate for Tau compared to ubiquitination; instead of promoting degradation, it may actually inhibit it, thereby contributing to Tau accumulation and aggregation. frontiersin.orgnih.gov Studies suggest that SUMO-1 conjugation, in particular, can promote the oligomerization of Tau. nih.gov
Glycation: This is a non-enzymatic reaction where a sugar molecule, such as glucose, bonds to a protein's amino acid, primarily lysine. nih.govfrontiersin.org Glycation has been identified in Tau protein isolated from AD patient brains, with lysine residues in the tubulin-binding region being preferentially modified. nih.gov Specifically, the sequence comprising residues 318-336 was found to be glycated. nih.gov This modification near the C-terminus of the 304-318 peptide could interfere with Tau's ability to bind to microtubules, promoting its dissociation and subsequent aggregation. nih.gov
O-GlcNAcylation: This modification involves the attachment of a single N-acetylglucosamine (GlcNAc) sugar molecule to serine or threonine residues. frontiersin.org The Tau (304-318) peptide contains potential sites for this modification at Serine-316 (S316) and Threonine-317 (T317). In contrast to many pathological PTMs, O-GlcNAcylation is often considered neuroprotective. pharmaceutical-networking.com Research suggests it can reduce the abnormal hyperphosphorylation of Tau, thereby maintaining its normal function. pharmaceutical-networking.com Impaired glucose metabolism in the brain, a feature of AD, may lead to decreased O-GlcNAcylation, facilitating increased Tau phosphorylation and aggregation. mdpi.comnih.gov
Nitration: This modification involves the addition of a nitro group to the side chain of tyrosine residues. The Tau peptide (304-318) contains a tyrosine at position 308 (Y308). Nitration of Tau is considered a pathological modification associated with neurodegenerative diseases. mdpi.comthieme-connect.com
Truncation: The Tau protein can be cleaved by various enzymes, such as caspases, leading to truncated forms that are more prone to aggregation. mdpi.compharmaceutical-networking.com Caspase-2 has been shown to cleave Tau at Aspartate-314 (D314), a residue located within the 304-318 peptide sequence. thieme-connect.com This cleavage event can generate toxic Tau fragments that contribute to the pathology of tauopathies.
| Modification | Residue(s) in/near Tau (304-318) | Potential Implications |
|---|---|---|
| Ubiquitination | K311, K317 | Marks Tau for degradation; associated with PHF formation. frontiersin.org |
| SUMOylation | K340 (proximal) | Inhibits degradation, may promote accumulation and oligomerization. frontiersin.orgnih.govnih.gov |
| Glycation | Lysines in 318-336 region (proximal) | May decrease microtubule binding, promoting aggregation. nih.gov |
| O-GlcNAcylation | S316, T317 | Considered protective; can reduce abnormal phosphorylation. mdpi.compharmaceutical-networking.com |
| Nitration | Y308 | Pathological modification associated with neurodegeneration. mdpi.comthieme-connect.com |
| Truncation (Cleavage) | D314 | Generates aggregation-prone, toxic Tau fragments. thieme-connect.com |
Crosstalk and Interplay Among Different Post-Translational Modifications
The pathological transformation of Tau is not governed by a single post-translational modification but rather by a complex interplay, or "crosstalk," between various PTMs. nih.govrjraap.com These modifications can influence each other, creating a complex regulatory network that dictates Tau's fate—whether it remains a functional, soluble protein or converts into a toxic, aggregated species. cellsignal.comalzheimer-europe.org
A prominent example of this crosstalk is the relationship between phosphorylation and O-GlcNAcylation . These two modifications often occur on the same or adjacent serine and threonine residues, leading to a competitive relationship. frontiersin.orgnih.gov An increase in O-GlcNAcylation can inhibit phosphorylation at nearby sites, which is generally a protective effect against Tau pathology. frontiersin.org Conversely, a decrease in O-GlcNAcylation, potentially due to impaired brain glucose metabolism, can leave these sites vulnerable to hyperphosphorylation by kinases, promoting the formation of neurofibrillary tangles. mdpi.comfrontiersin.org
There is also significant interplay between lysine-directed modifications. Acetylation , for instance, can block other PTMs that target the same lysine residues. frontiersin.org By acetylating a lysine, the cell prevents it from being ubiquitinated, SUMOylated, or glycated. frontiersin.org This has profound implications for Tau stability. For example, acetylation can inhibit the ubiquitination-mediated degradation of Tau, thereby promoting its accumulation. thieme-connect.com
The relationship between SUMOylation and ubiquitination is another critical point of crosstalk. These two processes can compete for the same lysine acceptor sites. researchgate.net Studies have shown that SUMOylation at K340 can block the ubiquitination of Tau, preventing its degradation by the proteasome. nih.govresearchgate.net This inhibitory effect on degradation contributes to the accumulation of Tau.
Furthermore, a synergistic relationship exists between phosphorylation and SUMOylation . Evidence suggests that Tau phosphorylation can promote its subsequent SUMOylation. mdpi.com In turn, SUMOylation can enhance Tau phosphorylation and inhibit its clearance, creating a vicious cycle that accelerates the accumulation of pathological Tau species. researchgate.netmdpi.com Similarly, phosphorylation and ubiquitination are closely linked, with findings indicating that Tau phosphorylation often precedes its ubiquitination in the formation of neurofibrillary tangles. frontiersin.org The ubiquitination machinery may be recruited as a response to clear the hyperphosphorylated protein. frontiersin.org
Finally, N-glycosylation has been shown to have a positive regulatory effect on Tau phosphorylation, potentially facilitating the subsequent hyperphosphorylation observed in AD. nih.gov This complex web of interactions highlights that targeting a single PTM in isolation may be insufficient for therapeutic intervention. Understanding the intricate crosstalk between different modifications is essential for developing more effective strategies to combat tauopathies. bmbreports.org
Intermolecular Interactions Involving Tau Peptide 304 318
Interaction with Full-Length Tau Protein and Other Tau Fragments
The Tau Peptide (304-318) region, and specifically the ³⁰⁶VQIVYK³¹¹ (PHF6) motif within it, plays a pivotal role in initiating and propagating the aggregation of the full-length tau protein. nih.govpharmaceutical-networking.com This hexapeptide is considered a primary nucleating segment, capable of self-assembly and inducing the misfolding of native tau monomers. acs.org The interaction follows a "prion-like" seeding-nucleation mechanism, where pre-formed aggregates of the PHF6 motif act as a template, recruiting and converting soluble full-length tau into an aggregation-competent state. ucla.edunih.gov
Studies have demonstrated that the binding of a peptide containing residues 306-311 to the whole tau protein can lead to an increase in tau phosphorylation, a modification known to promote aggregation. nih.gov Conversely, a variant of the tau protein that lacks these critical residues shows an impaired capacity to aggregate. nih.gov This underscores the direct role of this specific sequence in mediating tau-tau interactions that are fundamental to the formation of paired helical filaments (PHFs).
Furthermore, the aggregation kinetics of tau fragments containing this region are dominated by secondary processes, particularly the secondary nucleation of monomers on the surface of existing fibrils. nih.govresearchgate.net This autocatalytic cycle, where fibrils generated from the peptide fragment catalyze the formation of more aggregates from soluble monomers, is a key driver of the rapid proliferation of tau pathology. The interaction between fragments containing the PHF6* (²⁷⁵VQIINK²⁸⁰) motif and those with the PHF6 (³⁰⁶VQIVYK³¹¹) motif may also be crucial in initiating the aggregation of full-length tau, with heterodimers forming, although R3/wt (containing PHF6) shows a much stronger intrinsic propensity to aggregate. acs.org
Interactions with Molecular Chaperones
The cellular protein quality control system, which includes molecular chaperones, actively engages with the tau protein to regulate its folding, stability, and degradation. The Tau Peptide (304-318) region is a key recognition site for some of these chaperones. nih.gov
Heat Shock Proteins (e.g., Hsp70, Hsp90, HspB1)
Research has specifically implicated the ³⁰⁶VQIVYK³¹¹ motif in the interaction between tau and Heat shock protein 90 (Hsp90). researchgate.net Experimental evidence shows that an excess of the VQIVYK peptide can effectively displace Hsp90 from full-length tau, and a tau variant missing this hexapeptide sequence is unable to bind to Hsp90. researchgate.net This indicates that the 306-311 region is a primary binding or recognition site for Hsp90. The interaction of Hsp90 with tau is complex; while part of the cellular defense, its binding can facilitate a conformational change in tau that may promote its aggregation and subsequent phosphorylation. nih.gov
The Heat shock protein 70 (Hsp70) and its cognate cochaperones also play a crucial role. Hsp70 has been shown to inhibit the formation of tau fibrils by interacting with tau oligomers, thereby preventing their further assembly into larger aggregates. researchgate.net It can inhibit both the nucleation and elongation phases of tau aggregation and sequester the aggregates. researchgate.net Hsp70 and Hsp90 often work in concert to manage tau proteostasis; if proper folding cannot be achieved, they can target the protein for degradation via the proteasome, a process involving the co-chaperone CHIP (C-terminus of Hsp70-Interacting Protein). frontiersin.org
| Chaperone | Interaction with Tau (304-318) Region | Reported Effect on Tau Aggregation |
| Hsp90 | The ³⁰⁶VQIVYK³¹¹ motif is a key recognition and binding site. researchgate.net | Can promote conformational changes that may lead to aggregation. nih.gov |
| Hsp70 | Interacts with tau oligomers to prevent further assembly. researchgate.net | Inhibits nucleation and elongation of tau fibrils; promotes degradation. researchgate.netresearchgate.net |
Mechanisms of Chaperone-Mediated Modulation of Tau Aggregation
The primary mechanism by which chaperones like Hsp70 modulate tau aggregation is by recognizing and binding to exposed hydrophobic regions, which are abundant in misfolded or aggregation-prone proteins. frontiersin.orgnih.gov The ³⁰⁶VQIVYK³¹¹ sequence is one such region. By binding to these early-stage oligomers, Hsp70 prevents them from serving as seeds for further aggregation. researchgate.net This intervention stalls the polymerization process and keeps tau in a more soluble state.
Subsequently, the chaperone machinery decides the fate of the bound tau. In one pathway, Hsp70, in cooperation with co-chaperones like Hsp40 and Hsp110, can attempt to refold the protein to its native conformation. researchgate.net In another, the Hsp70/Hsp90 system, along with the E3 ubiquitin ligase CHIP, can tag the misfolded tau for degradation by the ubiquitin-proteasome system, thereby clearing potentially toxic species from the cell. frontiersin.org Conversely, the binding of Hsp90 to tau can sometimes stabilize amyloidogenic conformations, contributing to the pathological process. researchgate.netnih.gov Therefore, the balance of activity within the chaperone network is a critical determinant of whether the Tau Peptide (304-318) region initiates a pathological cascade.
Interaction with Amyloid-Beta (Aβ) Peptides
In Alzheimer's disease, the pathologies of amyloid-beta (Aβ) and tau are intricately linked, and evidence suggests a direct molecular interplay between them. The Tau Peptide (304-318) region is a significant site for this cross-talk.
Synergistic Effects on Protein Fibrillization
The aggregation-prone hexapeptide ³⁰⁶VQIVYK³¹¹ has been identified as a binding site for Aβ. nih.gov Computational models and peptide array studies have shown that the amyloid core of Aβ can establish intermolecular β-sheet interactions with this specific tau motif. nih.gov This direct interaction can act as a cross-seeding mechanism, where aggregates of one peptide can induce the fibrillization of the other.
The presence of Aβ has been shown to enhance tau pathology by increasing the formation of tau species capable of seeding new aggregates. nih.gov This synergistic relationship accelerates the formation of fibrils for both proteins. nih.gov While some studies focus on the interaction between Aβ and the other key tau hexapeptide, ²⁷⁵VQIINK²⁸⁰, the findings highlight a common theme: the co-aggregation of Aβ and tau fragments alters the self-assembly process for both, resulting in aberrant aggregate morphologies and potentially enhanced toxicity. nih.gov This suggests that the presence of Aβ oligomers can lower the kinetic barrier for the aggregation of tau monomers via interactions with key motifs like VQIVYK.
| Interacting Peptide | Key Tau Motif Involved | Outcome of Interaction |
| Amyloid-Beta (Aβ) | ³⁰⁶VQIVYK³¹¹ nih.gov | Synergistic fibrillization; cross-seeding leads to enhanced aggregation of both peptides. nih.govnih.gov |
Implications for Pathological Aggregation Pathways
The interaction between Aβ and the Tau Peptide (304-318) provides a molecular link that helps explain the observed synergy in the progression of Alzheimer's disease pathology, where Aβ plaque deposition often precedes and exacerbates the spread of tau tangles. nih.govnih.gov The ability of soluble Aβ oligomers to interact with intracellular tau, specifically at aggregation-prone regions like VQIVYK, can trigger a cascade of pathological events. nih.gov
This cross-seeding can initiate tau aggregation in cellular compartments it might not otherwise occur in, or at an accelerated rate. researchgate.net The resulting heterocomplexes or Aβ-seeded tau aggregates may possess unique structural and toxic properties that differ from homogenous aggregates. nih.gov This synergistic toxicity and accelerated aggregation, driven by the interaction between Aβ and critical tau sequences such as 304-318, represent a crucial pathway in the neurodegenerative process, highlighting a point of convergence for potential therapeutic strategies.
Interactions with Other Cellular Components and Proteins
The Tau peptide (304-318), with the sequence GSVQIVYKPVDLSKV, is a critical region within the third microtubule-binding repeat (R3) of the full-length Tau protein. pharmaceutical-networking.com Its interactions with other cellular components are pivotal to both the physiological function of Tau and its pathological aggregation in tauopathies. This region contains the highly amyloidogenic hexapeptide motif 306VQIVYK311, also known as PHF6, which is a primary driver of Tau fibrillization. pharmaceutical-networking.comaau.dknih.gov The intermolecular interactions of this peptide segment can be broadly categorized into physiological binding with cytoskeletal elements and a complex network of pathological and modulatory interactions with molecular chaperones and other proteins.
Under normal physiological conditions, the Tau protein's primary role is to bind to and stabilize neuronal microtubules. frontiersin.org The 304-318 region, as part of the microtubule-binding domain, is directly involved in this crucial interaction. frontiersin.org Nuclear Magnetic Resonance (NMR) studies have demonstrated that residues 300-317, a sequence encompassing the 304-318 peptide, are tightly bound to the microtubule lattice. nih.gov This physiological binding is essential for maintaining axonal stability and morphology. nih.govpnas.org A critical balance exists between this functional interaction with microtubules and the peptide's propensity for pathological misfolding and aggregation. nih.govpnas.org
The 306VQIVYK311 motif within the peptide is a major nucleating site for the self-assembly of Tau into paired helical filaments (PHFs), the main component of neurofibrillary tangles in Alzheimer's disease. aau.dknih.gov This motif readily adopts a β-sheet conformation, which initiates the aggregation of the entire Tau protein. aau.dk Studies have shown that the interaction of the VQIVYK peptide with full-length Tau can enhance the protein's phosphorylation by kinases like glycogen (B147801) synthase kinase 3 (GSK3β), suggesting a feedback loop where aggregation promotes a modification known to further decrease microtubule binding. nih.gov Furthermore, the VQIVYK sequence plays a key role in the docking of soluble Tau onto existing fibrils, thereby propagating the pathological aggregation. mdpi.com
The cellular protein quality control system, particularly molecular chaperones, closely monitors the Tau protein and its aggregation-prone regions. A variety of chaperones interact with the 304-318 region to prevent or modulate its aggregation.
| Interacting Chaperone | Interaction Details | Functional Outcome | References |
|---|---|---|---|
| Hsp90 (Heat shock protein 90) | Directly interacts with the 306VQIVYK311 motif. This interaction can be displaced by an excess of the VQIVYK peptide. | Promotes a conformational change in Tau that can lead to aggregation. | researchgate.net |
| HspB1 (Hsp27) | Binds to the aggregation-prone motifs of Tau, specifically including 306VQIVYK311, as confirmed by NMR spectroscopy. | Inhibits Tau fibril formation and aggregation. | pnas.org |
| DnaJA2 (Hsp40) | Identified as a potent inhibitor of Tau aggregation through binding to its aggregation-prone regions, including PHF6 (306VQIVYK311). | Prevents Tau aggregation by binding to monomers and seeds. | nih.govelifesciences.org |
| Hsp70 | Recognizes the PHF6 motif (306VQIVYK311). | Prevents the formation of Tau amyloid fibers. | elifesciences.org |
Beyond the main chaperone families, other cellular proteins also interact with this specific Tau region, influencing its pathological trajectory. The proteasome adaptor protein NUB1 can interact with both Tau and the kinase GSK3β, disrupting their association and thereby reducing Tau phosphorylation and subsequent inclusion formation. ucl.ac.uk Additionally, peptides derived from the Low-Density Lipoprotein Receptor-related Protein 1 (LRP1) have been investigated for their ability to bind to the fibrillar form of Tau, with the VQIVYK motif being a key docking site, highlighting a potential therapeutic avenue to block the propagation of Tau pathology. mdpi.com
| Interacting Component | Nature of Interaction | Significance | References |
|---|---|---|---|
| Tubulin (in Microtubules) | Physiological binding of the R3 repeat region to the microtubule lattice. | Stabilizes microtubules, essential for neuronal function. Competes with pathological aggregation. | frontiersin.orgnih.govpnas.org |
| Tau Protein (Self-interaction/Aggregation) | The 306VQIVYK311 motif forms β-sheets, leading to self-assembly into paired helical filaments (PHFs). | Primary pathological event leading to neurofibrillary tangles in tauopathies. | aau.dknih.gov |
| GSK3β (Glycogen synthase kinase 3) | Interaction of the VQIVYK peptide with full-length Tau facilitates phosphorylation by GSK3β. | Links aggregation with hyperphosphorylation, a key pathological modification. | nih.gov |
| NUB1 | Co-localizes and interacts with Tau; disrupts the Tau-GSK3β interaction. | Reduces Tau phosphorylation and aggregation. | ucl.ac.uk |
| LRP1-derived peptides | Bind to the VQIVYK motif on Tau fibrils. | Potential to inhibit the propagation and internalization of Tau aggregates. | mdpi.com |
Prion Like Propagation Mechanisms of Tau Peptide 304 318 Aggregates
Theoretical Framework of Prion-Like Spreading in Tauopathies
The prion-like hypothesis for tauopathies posits that pathological Tau protein aggregates can spread from a "donor" cell to a synaptically connected "recipient" cell, where they induce the conformational conversion of native Tau into a pathological, aggregated form. lanl.gov This self-propagating mechanism is thought to underlie the stereotypical progression of Tau pathology observed in diseases like Alzheimer's disease. nih.govnih.gov The process is conceptualized as a cascade of events: initial misfolding of Tau, release of these pathological "seeds" into the extracellular space, uptake by neighboring neurons, and subsequent templated misfolding of soluble Tau within the recipient cell. nih.gov
This framework draws parallels with the behavior of infectious prion proteins (PrPSc), which propagate by templating the misfolding of the normal cellular prion protein (PrPC). However, key differences exist, and the term "prion-like" is used to denote the propagation of protein misfolding without implying infectivity between individuals. embopress.org The core of this theory rests on the ability of a small, misfolded protein seed to initiate a chain reaction of aggregation.
Evidence for Cell-to-Cell Transmission and Templated Misfolding
Experimental evidence strongly supports the cell-to-cell transmission of Tau pathology. Studies have shown that the injection of brain extracts containing aggregated Tau from patients with tauopathies into the brains of transgenic mice expressing human Tau can induce the formation and spread of Tau pathology. nih.gov Furthermore, synthetic pre-formed fibrils (PFFs) of Tau have been demonstrated to be taken up by cultured cells and to seed the aggregation of endogenous Tau. nih.gov
While direct evidence exclusively for the Tau peptide (304-318) is limited, studies on a slightly larger fragment, Tau (304-380), which encompasses this region, provide significant insights. This fragment has been shown to spontaneously form amyloid fibrils in vitro under quiescent conditions. nih.gov The kinetics of this aggregation are dominated by secondary nucleation on the surface of existing fibrils, a hallmark of a seeding mechanism. nih.govnih.gov This suggests that once aggregates of this Tau fragment are formed, they can efficiently recruit and convert soluble monomers into the pathological, aggregated state. nih.govnih.gov This process of templated misfolding is central to the prion-like propagation hypothesis. embopress.org
The uptake of extracellular Tau aggregates by neurons is a critical step in this process. While the precise mechanisms are still under investigation, it is believed to involve processes such as endocytosis. nih.gov Once inside the cell, these exogenous seeds can interact with the soluble, natively folded Tau, catalyzing its conversion into a misfolded, aggregation-prone conformation.
Role of Extracellular Tau Peptide Aggregates in Propagation
Initially, the presence of extracellular Tau was considered a consequence of neuronal death. However, it is now understood that Tau can be released from living neurons. nih.gov These extracellular Tau species, particularly oligomeric and aggregated forms, are considered key players in the propagation of pathology. frontiersin.orgnih.gov
Extracellular Tau aggregates can be directly toxic to neighboring cells. daneshyari.comcsic.es Studies have shown that the addition of extracellular Tau to cultured neuronal cells can lead to an increase in intracellular calcium levels and subsequent cell death. daneshyari.comcsic.es This toxicity appears to be dependent on the aggregation state of the Tau protein. daneshyari.com
The seeding activity of extracellular Tau is also a critical aspect of its role in propagation. High-molecular-weight Tau species released from cells have been found to possess significant seeding activity, capable of inducing aggregation in recipient cells. frontiersin.org Research on the Tau (304-380) fragment indicates that even small oligomeric species formed during the aggregation process can act as seeds for further aggregation. nih.gov This implies that small, soluble aggregates of the Tau (304-318) region, if released into the extracellular space, could be highly effective at propagating the pathological cascade.
Comparative Analysis with Classical Prion Behavior
While the propagation of Tau pathology shares conceptual similarities with classical prion diseases, there are notable differences. A key distinction lies in the requirement for endogenous protein for propagation. In classical prion diseases, the presence of the normal cellular prion protein (PrPC) is essential for the propagation of the misfolded prion protein (PrPSc). embopress.org
In contrast, some studies on Tau have shown that the propagation of mutant human Tau can occur even in the absence of endogenous mouse Tau. embopress.org This suggests that while templated misfolding of the endogenous protein is a significant part of the process, the intercellular transfer and accumulation of the initial seed itself can occur independently. embopress.org However, the neurotoxicity of the propagated Tau was significantly reduced in the absence of endogenous Tau, indicating that the interaction between the seed and the soluble protein is crucial for the pathological consequences. embopress.org
Another point of comparison is the concept of "strains." In prion diseases, different strains of PrPSc can exist, leading to distinct clinical and pathological phenotypes. Similarly, it is hypothesized that different conformational "strains" of aggregated Tau may account for the diversity seen in different tauopathies. nih.gov The specific conformation of the Tau (304-318) peptide within a larger aggregate could contribute to these strain-like properties.
The table below summarizes some of the key comparative aspects between Tau and classical prions.
| Feature | Classical Prions (e.g., PrPSc) | Tau Aggregates |
| Propagation Mechanism | Templated misfolding of endogenous protein is essential for propagation. | Propagation can occur to some extent even without endogenous Tau, but toxicity is reduced. Templated misfolding is a key feature. embopress.org |
| Infectivity | Can be infectious between individuals. | Not considered infectious between individuals, hence "prion-like". embopress.org |
| Cellular Location | PrPC is a cell-surface glycoprotein. | Tau is predominantly an intracellular, microtubule-associated protein. |
| Seeding Species | Misfolded PrPSc oligomers and fibrils. | Misfolded Tau oligomers and fibrils, including fragments like Tau (304-380). nih.gov |
| Strain Variation | Well-established, leading to different disease phenotypes. | Hypothesized to exist, potentially explaining the heterogeneity of tauopathies. nih.gov |
In Vitro and in Silico Research Methodologies for Tau Peptide 304 318 Studies
Peptide Synthesis and Purification Protocols for Research Applications
The synthesis and purification of Tau Peptide (304-318) and its variants are fundamental for in vitro studies. These peptides are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Following synthesis, the peptides are cleaved from the resin and deprotected.
Purification is most commonly achieved through reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the synthesized peptides are then confirmed using analytical techniques such as mass spectrometry and amino acid analysis. For some studies, specific modifications are introduced, such as N-terminal acetylation and C-terminal amidation, to mimic the peptide's natural state within the full-length protein. msvision.com Another critical aspect is the preparation of a highly pure monomeric form of the peptide to ensure reproducible kinetic studies of aggregation. cam.ac.uk This often involves a multi-step purification protocol that can include sonication, boiling, ion exchange chromatography, and size-exclusion chromatography (SEC). nih.gov
Quantitative Aggregation Assays
Several biophysical techniques are utilized to monitor and quantify the aggregation of Tau Peptide (304-318) in vitro. These assays provide insights into the kinetics of fibril formation and the morphology of the resulting aggregates.
Fluorescence Spectroscopy Techniques
Fluorescence spectroscopy is a widely used method to follow the aggregation kinetics of tau peptides. The most common assay involves the use of Thioflavin T (ThT), a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. nih.govresearchgate.net The increase in ThT fluorescence over time provides a real-time measure of fibril formation. nih.gov
Intrinsic fluorescence, particularly from tryptophan residues, can also be employed. By introducing a tryptophan residue into the peptide sequence, changes in the local environment during aggregation can be monitored through alterations in fluorescence intensity and wavelength. nih.gov Fluorescence Resonance Energy Transfer (FRET) is another powerful technique used to study oligomerization and conformational changes during the early stages of aggregation. nih.govacs.org
| Technique | Principle | Information Gained |
| Thioflavin T (ThT) Assay | Increased fluorescence upon binding to β-sheet structures. nih.govresearchgate.net | Kinetics of amyloid fibril formation. nih.gov |
| Intrinsic Tryptophan Fluorescence | Changes in fluorescence of an introduced tryptophan residue. nih.gov | Conformational changes and local environmental shifts during aggregation. |
| Fluorescence Resonance Energy Transfer (FRET) | Energy transfer between two fluorophores in close proximity. nih.govacs.org | Oligomerization and early conformational changes. |
| 8-Anilinonaphthalene-1-sulfonic acid (ANS) Fluorescence | Binds to exposed hydrophobic surfaces. dovepress.com | Changes in tertiary structure and hydrophobic exposure. |
Mass Spectrometry for Aggregate Characterization
Mass spectrometry (MS) is a powerful tool for characterizing the various species formed during the aggregation process. Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) coupled with mass analyzers can identify oligomeric species and post-translational modifications. frontiersin.org
Ion mobility-mass spectrometry (IM-MS) is particularly useful as it can separate and characterize complex mixtures of oligomers based on their size, shape, and charge, providing insights into the early stages of aggregation. msvision.com Cross-linking mass spectrometry (XL-MS) helps to identify the regions of the peptide that are in close proximity within the aggregates, providing structural constraints for modeling. zenodo.orgbiorxiv.orgresearchgate.net Furthermore, targeted mass spectrometry methods like multiple reaction monitoring (MRM) can be used for the precise quantification of specific tau peptides in biological samples. nih.gov
Atomic Force Microscopy (AFM) for Morphological Analysis
Atomic force microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of the morphology of tau peptide aggregates in their native, hydrated state. nih.govmdpi.com AFM can provide detailed information on the size and shape of individual oligomers and mature fibrils. nih.gov It has been used to observe the evolution of granular tau oligomers into larger structures and eventually into filaments. nih.gov The technique can also be used to study the mechanical properties of the aggregates. nih.gov Three-dimensional contact point reconstruction AFM can even reveal the diverse polymorphic populations of fibrils. biorxiv.org
Advanced Structural Determination Techniques
Determining the high-resolution structure of Tau Peptide (304-318) aggregates is crucial for understanding the molecular basis of their formation and for designing inhibitors.
Nuclear magnetic resonance (NMR) spectroscopy is a key technique for studying the structure and dynamics of tau peptides in solution. plos.org Solution NMR has been used to show that the PGGG motifs within tau can adopt type II β-turns, which are compatible with the formation of a β-hairpin structure involving the 306VQIVYK311 motif. nih.gov Solid-state NMR (ssNMR) is particularly powerful for characterizing the structure of insoluble amyloid fibrils. researchgate.net
Computational Modeling and Structure-Based Design Approaches
Computational methods play a vital role in complementing experimental studies and in the rational design of aggregation inhibitors. Molecular dynamics (MD) simulations can provide insights into the conformational dynamics of the tau peptide monomer and the early events of oligomerization. zenodo.orgbiorxiv.orgresearchgate.netacs.org These simulations can help identify metastable structures and key interactions that drive aggregation.
Cellular Models for Studying Tau Peptide (304-318) Aggregation and Associated Cellular Dysfunctions
Cellular models are indispensable tools for dissecting the molecular mechanisms underlying the aggregation of the Tau peptide (304-318) and the subsequent cellular dysfunctions. These in vitro systems offer a controlled environment to investigate the intrinsic properties of this peptide fragment and its interactions within a cellular context.
Researchers frequently utilize immortalized cell lines, such as human neuroblastoma cells (e.g., SH-SY5Y) and mouse neuroblastoma cells (e.g., N2a), to model tauopathy. medchemexpress.com These cells provide a relevant neuronal background to study the aggregation process. A common strategy involves the introduction of recombinant Tau fragments, including sequences that encompass the 304-318 region, into these cells. The aggregation of these fragments can be monitored using various techniques, including fluorescence microscopy, often by tagging the peptide with a fluorescent protein like GFP or by using dyes that bind to amyloid structures, such as Thioflavin T. nih.gov
A key focus of these cellular studies is the highly amyloidogenic hexapeptide motif 306VQIVYK311, which lies within the 304-318 sequence and is considered necessary for amyloid formation. nih.gov Cellular models have been instrumental in demonstrating that this motif, when exposed, can trigger spontaneous aggregation. nih.gov For instance, studies have shown that recombinant seed-competent Tau monomer (Ms), which has a more exposed 306VQIVYK311 region, can trigger intracellular Tau aggregation when introduced into cells. elifesciences.org
Furthermore, cellular models allow for the investigation of factors that modulate the aggregation of Tau peptide (304-318). This includes the study of post-translational modifications, such as phosphorylation. While some studies suggest that hyperphosphorylation can promote the self-aggregation of Tau into filaments, others indicate that phosphorylation is not an absolute requirement for aggregation, as non-phosphorylated recombinant Tau can also seed aggregation in cells. frontiersin.org Kinases like GSK-3β have been implicated in promoting Tau aggregation in cellular models. frontiersin.orgfrontiersin.org
The consequences of Tau peptide (304-318) aggregation on cellular function are also a major area of investigation. These models have been used to show that the aggregation of Tau fragments can lead to various cellular dysfunctions, including cytoskeletal disruption and ultimately, cell death. By observing these pathological changes in a controlled setting, researchers can screen for potential therapeutic compounds that may inhibit aggregation or mitigate its toxic effects. michaeljfox.org
Below is a table summarizing various cellular models and their applications in studying Tau peptide (304-318) aggregation:
Interactive Data Table: Cellular Models for Tau Peptide (304-318) Studies| Cell Line | Method of Induction | Key Findings Related to Tau (304-318) | Cellular Dysfunctions Studied |
|---|---|---|---|
| Human Neuroblastoma (SH-SY5Y) | Transfection with Tau constructs | Elucidation of the role of the 306VQIVYK311 motif in aggregation. nih.gov | Cytoskeletal instability, apoptosis. |
| Mouse Neuroblastoma (N2a) | Transfection with Tau constructs | Study of the seeding capacity of different Tau monomer conformations. elifesciences.org | Impaired neurite outgrowth, cell viability. |
| HEK293 Cells | Transfection with Tau constructs | Investigation of the impact of mutations (e.g., P301L) on aggregation propensity. nih.gov | Protein quality control-related stress. |
| Primary Neuronal Cultures | Introduction of pre-formed fibrils | Examination of the propagation of Tau pathology from exogenous seeds. | Synaptic dysfunction, neuronal loss. |
Animal Models Utilizing Pathogenic Tau Peptide Variants for Disease Modeling
Animal models, particularly transgenic rodents and invertebrates like Drosophila melanogaster (fruit fly), are crucial for understanding the in vivo consequences of pathogenic Tau peptide aggregation and for modeling human tauopathies. plos.org These models often involve the expression of human Tau protein carrying specific mutations that are known to cause familial frontotemporal dementia and parkinsonism linked to chromosome 17 (FTDP-17). scienceopen.com While these mutations are not found in Alzheimer's disease, they are invaluable for studying the mechanisms of Tau-driven neurodegeneration. scienceopen.com
A frequently used mutation in these models is P301L, which is located just outside the N-terminal end of the Tau peptide (304-318) sequence. taconic.comnih.gov This mutation is thought to destabilize a local structure that normally shields the aggregation-prone 306VQIVYK311 motif, thereby promoting its exposure and subsequent aggregation. nih.gov Transgenic mice expressing the human Tau P301L mutation develop age-dependent neurofibrillary tangles (NFTs), neuronal loss, and behavioral deficits, mimicking key aspects of human tauopathies. taconic.comnih.gov These models have been instrumental in demonstrating that the aggregation of Tau is sufficient to cause neurodegeneration in vivo.
Drosophila has also emerged as a powerful model system for studying Tau pathology. Expressing human Tau in the fly's nervous system leads to neurodegeneration, locomotor dysfunction, and a shortened lifespan. plos.orgresearchgate.net The genetic tractability of Drosophila allows for large-scale screens to identify genes that modify Tau toxicity, providing insights into the cellular pathways that are affected by Tau aggregation. plos.org
These animal models are not only used to study the pathological consequences of Tau aggregation but also to test potential therapeutic interventions. For example, compounds that are found to inhibit Tau aggregation in cellular models can be further evaluated in these animal models to assess their efficacy in a whole-organism context. michaeljfox.org
Below is a table summarizing various animal models utilized in Tau research:
Interactive Data Table: Animal Models for Tau Pathology Studies| Animal Model | Pathogenic Tau Variant | Key Pathological Features | Research Applications |
|---|---|---|---|
| Transgenic Mouse (e.g., JNPL3) | Human Tau with P301L mutation | Neurofibrillary tangles (NFTs), motor and behavioral deficits. taconic.comnih.gov | Studying the progression of tauopathy, testing therapeutic inhibitors of Tau aggregation. |
| Transgenic Rat | Human Tau with P301L mutation | Similar to mouse models, with some differences in the temporal and spatial progression of pathology. | Investigating the impact of Tau pathology on specific neural circuits. |
| Drosophila melanogaster (Fruit Fly) | Wild-type or mutant human Tau | Neuronal loss, reduced lifespan, locomotor defects. plos.orgresearchgate.net | Genetic screens for modifiers of Tau toxicity, rapid screening of potential therapeutics. |
Therapeutic Research Strategies Targeting Tau Peptide 304 318 Aggregation
Development of Aggregation Inhibitors Specifically Targeting Tau Peptide (304-318) Motifs
A primary strategy in combating tauopathies is the direct inhibition of Tau aggregation. tandfonline.com This approach aims to prevent the initial misfolding and subsequent assembly of Tau monomers into the toxic oligomers and fibrils that characterize the disease.
Peptide-Based Inhibitors
Peptide-based inhibitors are designed to interfere with the protein-protein interactions that drive Tau aggregation. These inhibitors are often derived from the Tau sequence itself, particularly from aggregation-prone regions like the 306VQIVYK311 hotspot, which lies within the 304-318 fragment. researchgate.netnih.gov The rationale is that these short peptides can bind to the corresponding aggregation motif on full-length Tau, thereby blocking the sites necessary for self-assembly.
One notable example is the development of a retro-inverso peptide inhibitor, RI-AG03. nih.govbiorxiv.org This modified peptide, based on the 306VQIVYK311 sequence, has shown significant efficacy in reducing the aggregation of recombinant Tau by over 90% in laboratory studies. biorxiv.org Furthermore, RI-AG03 has demonstrated the ability to block seeded aggregation, a process by which pre-existing aggregates template the misfolding of healthy Tau. biorxiv.org Encouragingly, a fluorescein-tagged version of this peptide was able to efficiently penetrate cells in culture and showed no toxicity at tested concentrations. biorxiv.org In a transgenic fruit fly model expressing human Tau, RI-AG03 was found to significantly improve neurodegenerative and behavioral deficits. biorxiv.org These findings highlight the potential of targeting the 306VQIVYK311 hotspot within the 304-318 region as a viable therapeutic strategy. nih.gov
Another peptide that has been investigated is Davunetide, an eight-amino-acid peptide that promotes microtubule assembly. pharmaceutical-networking.com While it showed promise in preclinical models, it did not demonstrate efficacy in a Phase 2/3 clinical trial for progressive supranuclear palsy, another tauopathy. tandfonline.com
Small Molecule Pharmacological Chaperones for Monomeric Tau
An alternative to peptide-based inhibitors is the use of small molecules that act as pharmacological chaperones. nih.gov The goal of this approach is to stabilize the native, non-pathological conformation of monomeric Tau, thereby preventing its misfolding and subsequent aggregation from the very beginning. nih.gov Targeting the monomeric state of Tau is considered a promising strategy to halt the earliest steps in the fibrillization pathway and prevent the formation of toxic oligomers. nih.gov
Identifying small molecules that can bind to intrinsically disordered proteins like Tau has been a significant challenge due to their lack of a stable, defined structure. nih.govnih.gov However, high-throughput screening methods, such as chemical microarray surface plasmon resonance imaging, have been employed to identify compounds that can bind to monomeric full-length Tau. nih.govnih.goveurekaselect.com These screens have successfully identified novel drug-like fragments and lead-like compounds. nih.govresearchgate.net Subsequent in vitro and cell-based assays have confirmed that many of these "hit" compounds can effectively reduce the aggregation of various Tau constructs. nih.govresearchgate.net
Examples of small molecules that have been investigated as Tau aggregation inhibitors include compounds containing catechol groups and methylene (B1212753) blue and its derivatives. tandfonline.comresearchgate.net While some of these have shown efficacy in preclinical models, the translation to clinical success has been challenging. For instance, LMTM (TRx0237), a derivative of methylene blue, failed in Phase 3 clinical trials for Alzheimer's disease. tandfonline.com
Strategies for Modulating Post-Translational Modifications to Prevent Pathological Changes
The Tau protein undergoes a variety of post-translational modifications (PTMs), which are chemical alterations that occur after the protein is synthesized. nih.govfrontiersin.org These modifications play a crucial role in regulating Tau's normal function, but abnormal PTMs are a hallmark of tauopathies and are strongly linked to the protein's aggregation. nih.govimrpress.com Therefore, strategies aimed at modulating these PTMs represent a key therapeutic avenue.
The most extensively studied PTM is phosphorylation. tandfonline.com Hyperphosphorylation of Tau reduces its ability to bind to microtubules, leading to destabilization of the cytoskeleton and promoting Tau's self-aggregation. meddocsonline.org A number of kinases, enzymes that add phosphate (B84403) groups, are involved in this process, including GSK-3β, CDK5, and others. imrpress.com Consequently, inhibiting these kinases has been a major focus of drug development. tandfonline.com For example, the GSK-3β inhibitor Tideglusib was investigated in clinical trials for its potential to reduce Tau hyperphosphorylation. imrpress.com
Another important PTM is acetylation, which has been shown to enhance Tau aggregation and inhibit its degradation. imrpress.com Sirtuin 1, a protein deacetylase, has been identified as a regulator of Tau acetylation, and its activation could potentially reverse Tau accumulation. imrpress.com
Glycosylation, the attachment of sugar molecules, is another critical PTM. nih.gov O-GlcNAcylation, in particular, is a protective modification that can prevent phosphorylation and reduce Tau aggregation. nih.gov Levels of O-GlcNAcylation are reduced in the brains of individuals with Alzheimer's disease. meddocsonline.org This has led to the development of inhibitors of O-GlcNAcase, the enzyme that removes this protective sugar group, as a potential therapeutic strategy. imrpress.com
Other PTMs that are being investigated for their role in Tau pathology include ubiquitination, which can tag proteins for degradation, and truncation, where the protein is cleaved into smaller, potentially more toxic fragments. nih.govnih.gov Understanding the complex interplay of these various PTMs is crucial for developing effective therapies that can prevent the pathological changes that lead to Tau aggregation. alzheimer-europe.org
Approaches to Enhance Cellular Clearance Mechanisms of Pathological Tau Species
The accumulation of pathological Tau in the brain is a result of an imbalance between its production and its clearance. Therefore, enhancing the cell's natural machinery for degrading and removing abnormal proteins is a promising therapeutic strategy. nih.gov The two main pathways for protein degradation in cells are the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway. meddocsonline.org
The UPS primarily handles the degradation of soluble, monomeric proteins. nih.gov There is evidence that proteasome activity is decreased in the brains of individuals with Alzheimer's disease, which could contribute to the buildup of misfolded proteins. meddocsonline.org
The autophagy-lysosome pathway is responsible for degrading larger protein aggregates and organelles. oup.com Studies have shown that directly activating autophagy can lead to enhanced clearance of both pathological and total Tau. nih.gov Conversely, inhibiting autophagy has been shown to increase both soluble and insoluble Tau levels. nih.gov Research using an inducible cell model of tauopathy has demonstrated that autophagy can efficiently degrade both soluble mutant Tau and its aggregates. nih.gov
Interestingly, the autophagy-lysosomal system may have a dual role, as it has also been implicated in the cleavage of Tau into fragments that are highly prone to aggregation. oup.com Specifically, the lysosomal protease cathepsin L has been shown to generate amyloidogenic Tau fragments. oup.com This highlights the complexity of targeting these clearance pathways.
Q & A
What experimental methodologies are recommended for synthesizing and purifying Tau Peptide (304-318) in academic research?
Synthesis of Tau Peptide (304-318) typically employs solid-phase peptide synthesis (SPPS) using Fmoc- or Boc-chemistry. Critical steps include optimizing coupling efficiency for residues prone to aggregation (e.g., hydrophobic regions) and verifying purity via reverse-phase HPLC coupled with mass spectrometry (LC-MS) . Post-synthesis, purification protocols must address solubility challenges by using trifluoroacetic acid (TFA) or hexafluoroisopropanol (HFIP) to dissolve amyloidogenic regions. For functional studies, circular dichroism (CD) spectroscopy is recommended to confirm secondary structure integrity .
How does Tau Peptide (304-318) contribute to studies on neurodegenerative disease mechanisms, particularly Alzheimer’s?
Tau Peptide (304-318) spans a region implicated in microtubule-binding and pathological aggregation. Researchers use phosphorylation-mimetic mutants (e.g., substituting serine/threonine with glutamate) to study hyperphosphorylation effects in Alzheimer’s models. In vitro assays like thioflavin-T fluorescence and transmission electron microscopy (TEM) are standard for monitoring fibril formation . For cellular models, transfection of SH-SY5Y or HEK293 cells with Tau (304-318) constructs allows tracking aggregation kinetics under oxidative stress . Contradictions in phosphorylation-driven toxicity (e.g., some studies report enhanced aggregation, others show no effect) necessitate controls like site-specific mutagenesis and phospho-specific antibodies .

What advanced techniques resolve discrepancies in phosphorylation-dependent interactions of Tau Peptide (304-318)?
Discrepancies in phosphorylation studies often arise from variability in kinase sources (e.g., GSK-3β vs. CDK5) or peptide preparation (synthetic vs. recombinant). To address this:
- Kinase-specific assays : Use purified kinases with ATPγS to generate thiophosphorylated peptides, enabling stable modification tracking .
- Cross-validation : Combine Western blotting with phospho-Tau ELISAs (e.g., AT8/PHF1 antibodies) and nuclear magnetic resonance (NMR) to map modification sites .
- Computational modeling : Molecular dynamics simulations (e.g., GROMACS) can predict phosphorylation-induced conformational changes, guiding experimental validation .
How should researchers design in vivo studies to evaluate Tau Peptide (304-318) neurotoxicity?
For in vivo models, transgenic mice expressing human Tau (304-318) under neuron-specific promoters (e.g., Thy1) are preferred. Key considerations:
- Dosing : Intrahippocampal injection of pre-aggregated Tau fibrils (2–5 µg/µL) induces seeding activity, monitored via immunohistochemistry .
- Behavioral endpoints : Combine Morris water maze (spatial memory) and rotarod (motor function) tests with histopathology (e.g., AT8-positive tangles) .
- Controls : Include scrambled-sequence peptides and non-phosphorylatable mutants to isolate sequence-specific effects .
What analytical strategies are critical for characterizing Tau Peptide (304-318) structural heterogeneity?
Structural heterogeneity (e.g., oligomer vs. fibril states) requires multi-modal analysis:
- Dynamic light scattering (DLS) : Quantifies size distribution of oligomers in solution .
- Cryo-EM : Resolves fibril polymorphs at near-atomic resolution; sample preparation must avoid air-water interface artifacts .
- NMR hydrogen-deuterium exchange : Identifies regions prone to aggregation by measuring solvent accessibility .
- Data integration : Use software like RELION for cryo-EM reconstruction and Prism for kinetic modeling of aggregation curves .
How can researchers validate the specificity of antibodies targeting Tau Peptide (304-318)?
Antibody validation is critical for immunoassays. Steps include:
- Epitope mapping : ELISA with overlapping 15-mer peptides to confirm binding to residues 304–318 .
- Cross-reactivity checks : Test against truncated Tau isoforms (e.g., Tau 244–368) and phosphorylated/non-phosphorylated variants .
- Functional blocking : Pre-incubate antibodies with excess peptide to abolish signal in immunohistochemistry .
What statistical approaches address variability in Tau Peptide (304-318) aggregation assays?
Aggregation assays (e.g., thioflavin-T) often show high inter-experimental variability. Mitigation strategies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
